DP Receptor Affinity: Differentiating CAS 331869-22-8 from the Clinical Antagonist Vidupiprant
CAS 331869-22-8 demonstrates measurable affinity for the human Prostanoid DP receptor, but it is significantly weaker than the clinical-stage DP2 antagonist Vidupiprant (AMG 853). This data refutes the assumption that all oxalamide-containing compounds targeting the DP receptor are equipotent [1][2]. The difference in IC50 values provides a quantitative basis for selecting the appropriate tool compound: Vidupiprant for potent receptor blockade, and CAS 331869-22-8 for studies requiring a weaker DP receptor interaction alongside its other activities.
| Evidence Dimension | Inhibitory Activity at Human Prostanoid DP Receptor |
|---|---|
| Target Compound Data | IC50 = 35 nM |
| Comparator Or Baseline | Vidupiprant (AMG 853); IC50 = 4 nM |
| Quantified Difference | Approximately 8.8-fold lower affinity for the target compound. |
| Conditions | Displacement of [3H]-PGD2 from human Prostanoid DP receptor expressed in human HEK293 cells. |
Why This Matters
This quantitative difference allows researchers to select the appropriate compound for their specific experimental context, avoiding the confounding potent DP antagonism of Vidupiprant when a more moderate interaction is desired.
- [1] BindingDB. BDBM50363928 (CHEMBL1951575): IC50 35 nM for human Prostanoid DP receptor. View Source
- [2] BindingDB. BDBM50363928 (CHEMBL1951575): IC50 4 nM for human Prostanoid DP receptor. View Source
